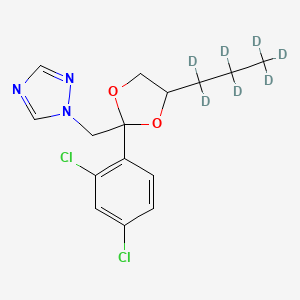

Propiconazole-d7

Description

Properties

IUPAC Name |

1-[[2-(2,4-dichlorophenyl)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJLVHWMYQXCPB-NCKGIQLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propiconazole-d7: A Technical Guide for Researchers

Introduction: Propiconazole-d7 is the deuterated analog of propiconazole, a broad-spectrum triazole fungicide. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of propiconazole in various matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its use improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is structurally identical to propiconazole, with the exception of seven deuterium atoms replacing the hydrogen atoms on the propyl group.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1246818-14-3[1] |

| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole[4] |

| Molecular Formula | C₁₅H₁₀Cl₂D₇N₃O₂[1] |

| SMILES | ClC1=CC=C(C2(CN3C=NC=N3)OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CO2)C(Cl)=C1[5] |

| InChI | InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2,3D2[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 349.3 g/mol [4] |

| Physical State | Oil[1] |

| Solubility | Slightly soluble in chloroform and methanol.[1] |

| Purity | ≥99% deuterated forms (d₁-d₇)[1] |

Mechanism of Action

Propiconazole functions as a demethylation inhibitor (DMI) fungicide.[6] It disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes, by inhibiting the enzyme lanosterol 14α-demethylase.[2][6] This enzyme is a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a precursor to ergosterol.[2] Inhibition of this step leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.[2][6]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by propiconazole.

References

- 1. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. chem.washington.edu [chem.washington.edu]

Propiconazole-d7: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at Propiconazole-d7, a deuterated analog of the broad-spectrum fungicide Propiconazole. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.

This compound serves as an essential internal standard for the precise quantification of propiconazole in various samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its parent compound, propiconazole, is a triazole fungicide that effectively disrupts fungal cell membrane integrity.[1][2][3][4][5]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental settings.

| Property | Value | References |

| CAS Number | 1246818-14-3 | [6] |

| Molecular Formula | C₁₅H₁₀Cl₂D₇N₃O₂ | [7] |

| Molecular Weight | 349.3 g/mol | [8] |

| Appearance | An oil or colorless, clear viscous liquid | [9] |

| Purity | ≥98% | [10] |

| Solubility | Slightly soluble in chloroform and methanol |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Propiconazole's primary mode of action is the inhibition of the 14-alpha demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[1][5] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. By blocking this step, propiconazole leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which is vital for the structure and function of the fungal cell membrane. This disruption of the cell membrane ultimately leads to the cessation of fungal growth and cell death.[11][2][3][4]

Experimental Protocols: Analytical Quantification

This compound is primarily used as an internal standard in analytical methods to determine the concentration of propiconazole in various matrices, such as soil, water, and biological tissues.[11] A generalized workflow for such an analysis is outlined below.

Sample Preparation and Extraction

The initial step involves the extraction of the analyte from the sample matrix. A common procedure includes:

-

Homogenization: The sample is homogenized to ensure uniformity.

-

Extraction: The homogenized sample is extracted with an organic solvent, such as methanol.[9][12]

-

Internal Standard Spiking: A known amount of this compound is added to the extract.

-

Cleanup: The extract is then purified to remove interfering substances. This can be achieved through techniques like solid-phase extraction (SPE).[13]

Chromatographic Analysis

Following sample preparation, the extract is analyzed using chromatographic techniques.

-

Gas Chromatography (GC): Coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), GC is a common method for the determination of propiconazole.[9][14]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (HPLC-MS), provides high sensitivity and selectivity for the analysis of propiconazole.[13][14]

The concentration of propiconazole in the original sample is determined by comparing the peak area of the analyte to that of the internal standard (this compound).

References

- 1. Propiconazole - Wikipedia [en.wikipedia.org]

- 2. What Are The Properties And Usage of Propiconazole [agrogreat.com]

- 3. peptechbio.com [peptechbio.com]

- 4. nbinno.com [nbinno.com]

- 5. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. theclinivex.com [theclinivex.com]

- 7. This compound | Axios Research [axios-research.com]

- 8. This compound | C15H17Cl2N3O2 | CID 71751781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. fao.org [fao.org]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Analytical Method for the Analysis of Propiconazole in treated. CYS eShop [e-shop.cys.org.cy]

Synthesis and Isotopic Labeling of Propiconazole-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Propiconazole-d7, a deuterated internal standard crucial for the accurate quantification of the fungicide propiconazole in various matrices. This document details a proposed synthetic pathway, experimental protocols, and relevant analytical data, offering valuable insights for researchers in agrochemical development, environmental science, and toxicology.

Introduction

Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1] To facilitate residue analysis and metabolism studies, a stable isotope-labeled internal standard, this compound, is essential for robust and accurate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The deuterium-labeled analog exhibits nearly identical chemical and physical properties to the parent compound, allowing for efficient extraction and co-elution, while its distinct mass-to-charge ratio enables precise quantification.

Proposed Synthesis of this compound

The synthesis of this compound mirrors the established synthetic route for propiconazole, with the key modification being the introduction of deuterium atoms in the propyl side chain. This is achieved by utilizing a deuterated precursor, 1,2-pentanediol-d7. The general three-step synthesis is outlined below.

Synthesis Pathway

The synthesis of propiconazole proceeds via three main steps: ketalization, bromination, and nucleophilic substitution. To produce this compound, the synthesis commences with a deuterated version of 1,2-pentanediol.

References

Stability of Propiconazole-d7: A Technical Guide for Researchers

An In-depth Technical Guide on the Stability of Propiconazole-d7 Under Different Storage Conditions

This technical guide provides a comprehensive overview of the stability of this compound, a deuterated internal standard crucial for accurate quantification in various analytical studies. While specific stability data for the deuterated form is limited, this document extrapolates from extensive research on its non-deuterated counterpart, propiconazole, to offer robust guidance for its storage and handling. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their analytical workflows.

General Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity and concentration of deuterated standards like this compound. The primary goal is to minimize degradation and prevent any potential for hydrogen-deuterium (H/D) exchange.[1][2]

Key Recommendations:

-

Temperature: Store this compound solutions at or below -20°C for long-term storage.[3] For short-term use, refrigeration at 2-8°C is acceptable.[4] It is advisable to bring the solution to ambient temperature before use to ensure complete dissolution of the analyte.[5]

-

Light: Protect the standard from light by storing it in amber vials or in a dark location to prevent photodegradation.[5]

-

Moisture: Keep containers tightly sealed to prevent the ingress of moisture, which could contribute to degradation or H/D exchange.

-

Inert Atmosphere: For maximum stability, especially for long-term storage of the neat compound, consider storing under an inert gas like argon or nitrogen.

-

Solvent Choice: When preparing solutions, use high-purity, anhydrous solvents. Methanol and acetonitrile are common choices for stock solutions.[3]

Stability Under Forced Degradation Conditions

Forced degradation studies, or stress testing, are essential to identify the likely degradation products and pathways of a substance. The following data, derived from studies on non-deuterated propiconazole, provides insights into the potential stability of this compound under various stress conditions.

Table 1: Summary of Propiconazole Degradation Under Forced Conditions

| Condition | Observations | Potential Degradation Products |

| Acidic Hydrolysis | Limited degradation observed. | Minimal degradation products formed. |

| Basic Hydrolysis | Limited degradation observed. | Minimal degradation products formed. |

| Oxidative (H₂O₂) | Degradation occurs, with the rate increasing with H₂O₂ concentration.[6] | Hydroxylated and ring-cleaved products.[6] |

| Thermal | Stable up to high temperatures. | Degradation products not extensively characterized in the literature under typical laboratory conditions. |

| Photolytic (UV) | Degradation occurs upon exposure to UV light.[6] | Isomerization and ring cleavage products.[6] |

Degradation Pathways of Propiconazole

Understanding the degradation pathways of propiconazole is critical for identifying potential interferences in analytical methods. The primary routes of degradation are biodegradation and photodegradation.

Biodegradation Pathway

Microbial action in soil and water can lead to the breakdown of propiconazole. Studies have identified several metabolites resulting from this process.

Caption: Proposed biodegradation pathway of propiconazole.

Photodegradation Pathway

Exposure to ultraviolet (UV) light can induce the degradation of propiconazole, particularly in aqueous environments. This process can lead to the formation of various transformation products through mechanisms like ring cleavage and hydroxylation.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. ilsi-india.org [ilsi-india.org]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. restek.com [restek.com]

- 6. Degradation mechanisms of propiconazole in water during UV and UV/H2O2 processes - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Fungicidal Mechanism of Action of Propiconazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propiconazole is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to control a variety of fungal pathogens. Its efficacy lies in the specific disruption of fungal cell membrane integrity by inhibiting a critical enzyme in the sterol biosynthesis pathway. This guide provides a detailed technical overview of propiconazole's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the biochemical and cellular consequences of its application.

Note on Propiconazole-d7: this compound is a deuterated isotopic analog of propiconazole. The substitution of seven hydrogen atoms with deuterium does not alter its chemical properties or biological mode of action. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods (GC-MS or LC-MS), for the precise quantification of propiconazole in various matrices.[1][2] Therefore, the mechanism of action described herein for propiconazole is identical for this compound.

Core Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

Propiconazole belongs to the Demethylation Inhibitor (DMI) class of fungicides (FRAC Code 3).[3] The primary molecular target of propiconazole is the fungal cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4][5] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes, which is analogous to cholesterol in mammalian cells.[6][7]

The mechanism unfolds through the following key steps:

-

Binding to CYP51: Propiconazole's triazole ring binds to the heme iron prosthetic group in the active site of the CYP51 enzyme.[8] This binding is highly specific and forms a stable complex, effectively blocking the enzyme's catalytic activity.

-

Inhibition of Demethylation: CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol or eburicol. By inhibiting this crucial demethylation step, propiconazole halts the ergosterol biosynthesis pathway.[4][9][10]

-

Accumulation of Toxic Precursors: The enzymatic blockage leads to the intracellular accumulation of aberrant 14α-methylated sterol precursors, such as 24-methylenedihydrolanosterol.[3][9][10][11] These methylated sterols are bulky and cannot be properly incorporated into the fungal membrane.

-

Disruption of Membrane Integrity: The depletion of ergosterol and the accumulation of toxic precursors severely disrupt the physical properties and functions of the fungal cell membrane. This leads to altered membrane fluidity, increased permeability, and dysfunction of membrane-bound enzymes, ultimately arresting fungal growth and proliferation.[3][12]

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the biochemical pathway targeted by propiconazole and the logical cascade of events leading to its fungicidal effect.

Quantitative Data Summary

The efficacy of propiconazole varies by fungal species and is quantified by metrics such as the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀). The dissociation constant (Kd) measures the binding affinity to the target enzyme.

| Parameter | Fungal Species / Enzyme | Value | Unit | Reference |

| EC₅₀ | Alternaria alternata | 1.90 (mean) | µg/mL | [4] |

| EC₅₀ | Geotrichum citri-aurantii (Sensitive) | 0.06 - 0.34 | µg/mL | [13][14] |

| EC₅₀ | Geotrichum citri-aurantii (Mod. Resistant) | 1.20 - 2.34 | µg/mL | [13][14] |

| EC₅₀ | Geotrichum citri-aurantii (Highly Resistant) | 17.68 - 39.25 | µg/mL | [13] |

| EC₅₀ | Colletotrichum siamense | 0.36 | µg/mL | [2] |

| IC₅₀ | Candida albicans CYP51 | ~0.5 - 1.3 | µM | [7] |

| IC₅₀ | Human CYP51 | 110 | µM | [7] |

| Kd | Candida albicans CYP51 | 38 | nM | [15] |

| Kd | Human CYP51 | 359 | nM | [15] |

Key Experimental Protocols

Protocol: Quantification of Fungal Ergosterol Content via HPLC

This protocol is used to measure the depletion of ergosterol in fungal cells following treatment with propiconazole, providing direct evidence of its mechanism of action. The method involves saponification to release sterols from cellular lipids, followed by extraction and quantification.

Methodology:

-

Culture and Treatment: Grow the target fungus in a suitable liquid medium. For the treatment group, amend the medium with a known concentration of propiconazole. Incubate under appropriate conditions.

-

Harvesting: Harvest the fungal mycelia by vacuum filtration or centrifugation. Wash the biomass to remove residual medium and freeze-dry to determine dry weight.

-

Saponification: To a known mass of dried mycelia (e.g., 20-50 mg), add an alcoholic potassium hydroxide solution (e.g., 2 mL of 1M KOH in 90% methanol).[16] Heat the mixture in a sealed vial at 80°C for 30-60 minutes with stirring to hydrolyze sterol esters.[16]

-

Extraction: After cooling, perform a liquid-liquid extraction to partition the non-saponifiable lipids (including ergosterol) into an organic solvent. Add deionized water and n-hexane, vortex thoroughly, and centrifuge to separate the phases.[12][17] Collect the upper n-hexane layer. Repeat the extraction on the aqueous layer to maximize recovery.

-

Drying and Reconstitution: Pool the n-hexane extracts and evaporate to dryness under a gentle stream of nitrogen.[18] Reconstitute the dried lipid extract in a known volume of HPLC-grade methanol or another suitable mobile phase.[12]

-

HPLC Analysis: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector set to 282 nm (the absorbance maximum for ergosterol).[12]

-

Quantification: Prepare a standard curve using known concentrations of a pure ergosterol standard. Quantify the amount of ergosterol in the fungal samples by comparing the peak area from the sample chromatogram to the standard curve.[16]

Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of propiconazole on the target enzyme, CYP51, using a recombinant protein and a fluorogenic substrate. It is a high-throughput method for determining IC₅₀ values.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Reconstitute recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR), in the buffer.

-

Prepare a stock solution of the fluorogenic substrate (e.g., 3-[4-(bromomethyl)phenyl]-7-methoxy-2H-chromen-2-one, BOMCC).

-

Prepare a serial dilution of propiconazole in DMSO.

-

Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the CYP51/CPR enzyme mixture, buffer, and the propiconazole dilution (or DMSO for control).

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH-generating system to all wells.[19]

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence over time (e.g., every 90 seconds for 30 minutes) at the appropriate excitation/emission wavelengths for the product.[19] The enzyme metabolizes the substrate into a fluorescent product.

-

-

Data Analysis:

-

Calculate the rate (slope) of the reaction for each propiconazole concentration.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percent inhibition against the logarithm of the propiconazole concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

The fungicidal activity of propiconazole is a direct consequence of its potent and specific inhibition of sterol 14α-demethylase (CYP51). This targeted disruption of the ergosterol biosynthesis pathway leads to a cascade of events, including the accumulation of toxic sterol intermediates and the depletion of essential ergosterol, which culminates in the breakdown of fungal cell membrane integrity and the cessation of growth. The quantitative data and experimental protocols provided herein offer a comprehensive framework for researchers to further investigate this mechanism and to evaluate the efficacy and resistance profiles of DMI fungicides.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. propiconazole-inhibits-the-sterol-14-demethylase-in-glomus-irregulare-like-in-phytopathogenic-fungi - Ask this paper | Bohrium [bohrium.com]

- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Side effects of the sterol biosynthesis inhibitor fungicide, propiconazole, on a beneficial arbuscular mycorrhizal fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propiconazole inhibits the sterol 14α-demethylase in Glomus irregulare like in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. journals.asm.org [journals.asm.org]

- 16. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 17. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. waters.com [waters.com]

- 19. cypex.co.uk [cypex.co.uk]

A Technical Guide to Deuterium-Labeled Propiconazole for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterium-labeled propiconazole, a critical tool for researchers in agrochemistry, environmental science, and drug metabolism. This document outlines its synthesis, analytical applications, and detailed experimental protocols for its use in research, with a focus on its role as an internal standard and in metabolic studies.

Introduction to Deuterium-Labeled Propiconazole

Propiconazole is a broad-spectrum triazole fungicide that functions by inhibiting the C14-demethylase enzyme, a key component in the fungal ergosterol biosynthesis pathway.[1][2][3] Its systemic properties make it effective for the control of a wide range of plant diseases.[2] Deuterium-labeled propiconazole, most commonly Propiconazole-d7, serves as an invaluable analytical tool. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to its unlabeled counterpart.[4] This mass difference is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative analysis, allowing for the correction of matrix effects and variations in sample preparation and instrument response.[5][6]

Physicochemical Properties and Quantitative Data

Deuterium-labeled propiconazole, specifically this compound, exhibits distinct physical and chemical properties that are crucial for its application in quantitative research. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-[[2-(2,4-dichlorophenyl)-4-(propyl-d7)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | N/A |

| CAS Number | 1246818-14-3 | N/A |

| Molecular Formula | C₁₅H₁₀D₇Cl₂N₃O₂ | N/A |

| Molecular Weight | 349.3 g/mol | N/A |

| Unlabeled Molecular Weight | 342.22 g/mol | [2] |

| Mass Shift (Δm/z) | +7 | Calculated |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | N/A |

| Appearance | Yellowish, odorless liquid | [5] |

Synthesis of Deuterium-Labeled Propiconazole (this compound)

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Ketalization. 2,4-Dichloroacetophenone is reacted with 1,2-pentanediol-d7 in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion to yield 2-(2,4-dichlorophenyl)-2-methyl-4-(propyl-d7)-1,3-dioxolane.

-

Step 2: Bromination. The product from Step 1 is then brominated, typically using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride, under UV irradiation. This step selectively brominates the methyl group to yield 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-(propyl-d7)-1,3-dioxolane.

-

Step 3: Nucleophilic Substitution. The brominated intermediate is then reacted with the sodium salt of 1,2,4-triazole in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, yielding the final product, this compound.

-

Purification. The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Applications in Research

Use as an Internal Standard in LC-MS/MS Analysis

Deuterium-labeled propiconazole is predominantly used as an internal standard (IS) for the accurate quantification of propiconazole in various matrices such as environmental samples (water, soil) and biological samples (plasma, urine, tissue homogenates).[1]

Caption: Workflow for quantitative analysis using an internal standard.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of unlabeled propiconazole (e.g., 1 mg/mL in methanol).

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

-

From the stock solutions, prepare a series of calibration standards containing known concentrations of unlabeled propiconazole and a constant concentration of this compound.

-

-

Sample Preparation:

-

Solid Samples (e.g., soil, tissue): Homogenize a known weight of the sample. Extract with a suitable organic solvent (e.g., acetonitrile) using sonication or shaking. Centrifuge to separate the solid and liquid phases.

-

Liquid Samples (e.g., water, plasma): A liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the analyte.

-

-

Internal Standard Spiking: To a known volume of the sample extract and to each calibration standard, add a precise volume of the this compound working solution to achieve a final concentration that is within the linear range of the instrument and comparable to the expected analyte concentration.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable C18 reverse-phase column. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor at least two specific transitions for both propiconazole and this compound to ensure accurate identification and quantification.

-

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of propiconazole to the peak area of this compound against the concentration of propiconazole for the calibration standards. Determine the concentration of propiconazole in the samples by interpolating their peak area ratios on the calibration curve.

In Vitro Metabolic Stability Assay

Deuterium labeling can be used to study the metabolic fate of propiconazole. While the kinetic isotope effect can slightly alter metabolism rates, co-incubation of labeled and unlabeled compounds can be used in competitive assays, and the labeled compound can serve as an excellent internal standard for quantifying the depletion of the parent compound and the formation of metabolites.

Caption: Workflow for an in vitro metabolic stability assay.

-

Incubation:

-

Pre-incubate liver microsomes (e.g., from rat, human, or other species of interest) in a phosphate buffer (pH 7.4) at 37°C.

-

Initiate the metabolic reaction by adding a solution of unlabeled propiconazole (at a final concentration typically around 1 µM) and an NADPH-regenerating system.

-

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Internal Standard Addition: Add a fixed amount of this compound to each quenched sample to serve as an internal standard for the quantification of the remaining parent propiconazole.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

-

LC-MS/MS Analysis: Analyze the samples using the LC-MS/MS method described in section 4.1 to quantify the concentration of propiconazole at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining propiconazole against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

Signaling Pathway Inhibition

Propiconazole's primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway in fungi. Specifically, it targets the enzyme lanosterol 14α-demethylase (CYP51), which is a cytochrome P450 enzyme. This enzyme is responsible for the demethylation of lanosterol, a crucial step in the formation of ergosterol, an essential component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1][2][3]

Caption: Propiconazole inhibits the ergosterol biosynthesis pathway.

Stability and Storage

Proper storage and handling of deuterium-labeled propiconazole are essential to maintain its isotopic and chemical integrity.

| Parameter | Recommendation |

| Storage Temperature | -20°C for long-term storage. |

| Solvent for Storage | Methanol or acetonitrile are suitable solvents for stock solutions. |

| Light Sensitivity | Store in amber vials or protect from light to prevent potential photodegradation. |

| Long-term Stability | For long-term studies, it is advisable to periodically check the purity and concentration of the stock solution. |

A formal stability study should be conducted by analyzing the concentration of the standard solution stored under specified conditions over time against a freshly prepared standard.

Conclusion

Deuterium-labeled propiconazole is an indispensable tool for researchers engaged in the quantitative analysis and metabolic studies of this widely used fungicide. Its use as an internal standard significantly enhances the accuracy and reliability of analytical data obtained from complex matrices. The detailed protocols and information provided in this guide are intended to facilitate the effective application of deuterium-labeled propiconazole in various research settings, ultimately contributing to a better understanding of its environmental fate, metabolism, and potential toxicological effects.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. symc.edu.cn [symc.edu.cn]

- 3. Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Propiconazole-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Propiconazole-d7, an isotopically labeled analog of the broad-spectrum triazole fungicide, Propiconazole. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Introduction

This compound is the deuterium-labeled version of Propiconazole.[1] It serves as an essential internal standard for the quantification of Propiconazole in various matrices through gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Propiconazole itself is a systemic foliar fungicide that functions by inhibiting the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes, which ultimately leads to membrane disruption.[1][2][3][4] The deuteration of the propyl side chain provides a distinct mass signature, enabling precise and accurate quantification in analytical studies.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for understanding its behavior in analytical systems, environmental fate, and metabolic studies.

| Property | Value | Source(s) |

| CAS Number | 1246818-14-3 | [2][3] |

| Molecular Formula | C₁₅H₁₀D₇Cl₂N₃O₂ | [2][5] |

| Molecular Weight | 349.3 g/mol | [2][3][6] |

| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | [6] |

| Physical Form | An oil | [2] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |

| XLogP3 | 3.5 | [6] |

| Polar Surface Area | 49.2 Ų | [6] |

| Canonical SMILES | ClC1=CC=C(C2(CN3C=NC=N3)OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CO2)C(Cl)=C1 | [2][3] |

| InChI Key | STJLVHWMYQXCPB-NCKGIQLSSA-N | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are extensive. Below are generalized methodologies representative of the procedures used to characterize a standard like this compound.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general workflow for the use of this compound as an internal standard for quantifying Propiconazole in an environmental soil sample.

Objective: To determine the concentration of Propiconazole in a soil sample using this compound as an internal standard.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by spiking a blank matrix extract with known concentrations of non-labeled Propiconazole and a fixed concentration of the this compound internal standard.

-

-

Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex to create a slurry.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and shake for another minute.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer an aliquot of the upper acetonitrile layer to a new tube containing a cleanup sorbent (e.g., PSA, C18) to remove interferences.

-

Vortex and centrifuge again.

-

The final supernatant is collected for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC): Inject the prepared sample extract onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate Propiconazole from matrix components.

-

Mass Spectrometry (MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Propiconazole and this compound. The distinct mass of the deuterated standard allows for its separate detection.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Propiconazole to the peak area of this compound against the concentration of Propiconazole for the calibration standards.

-

Calculate this same peak area ratio for the unknown sample and determine its Propiconazole concentration using the calibration curve.

-

Determination of Solubility (Shake-Flask Method)

Objective: To determine the solubility of this compound in a specific solvent (e.g., water).

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: Allow the solution to stand, or centrifuge/filter it, to separate the saturated solution from the excess undissolved solid/oil.

-

Quantification: Accurately measure the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as LC-MS or UV-Vis spectroscopy, against a prepared calibration curve.

-

Result: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Interactions and Pathways

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, Propiconazole, undergoes significant metabolic transformations in biological systems and interacts with specific signaling pathways.

Metabolic Pathway of Propiconazole

The metabolism of Propiconazole is primarily mediated by Cytochrome P450 (CYP450) enzymes.[7][8][9] The main transformation involves the hydroxylation and oxidation of the propyl side chain.[7][8] In the fungus Cunninghamella elegans, a model for xenobiotic metabolism, Propiconazole is efficiently degraded, with about 98% of it being converted into five different metabolites within three days.[8][9] This process is a crucial detoxification mechanism in various organisms.

Interaction with Pregnane X Receptor (PXR)

Studies have shown that Propiconazole can activate the Pregnane X Receptor (PXR) in the liver.[10] PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances. Activation of PXR by Propiconazole can induce the expression of CYP enzymes and may contribute to hepatic steatosis (fatty liver) by disrupting lipid metabolism.[10]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and the metabolic pathway of its non-deuterated form.

Caption: Experimental workflow for the quantification of Propiconazole using this compound.

Caption: Metabolic pathway of Propiconazole via Cytochrome P450 enzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | Axios Research [axios-research.com]

- 6. This compound | C15H17Cl2N3O2 | CID 71751781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. metabolism-of-a-fungicide-propiconazole-by-cunninghamella-elegans-atcc36112 - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. The fungicide propiconazole induces hepatic steatosis and activates PXR in a mouse model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Propiconazole-d7 for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of commercially available Propiconazole-d7, a deuterated internal standard essential for the accurate quantification of the fungicide Propiconazole in various matrices. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require reliable sources and methodologies for their studies.

This compound is a stable, isotopically labeled analog of Propiconazole, widely used in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its use as an internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses. This guide details the commercial suppliers of this compound, presents key technical data in a comparative format, and outlines a general experimental protocol for its application.

Commercial Suppliers of this compound

The following table summarizes the key information for commercially available this compound from various suppliers. This allows for a quick comparison of product specifications to meet specific research needs.

| Supplier | Catalog Number | Purity | Available Quantities |

| LGC Standards | TRC-P770102-10MG | Not specified | 10 mg |

| Cayman Chemical | 18854 | ≥99% deuterated forms (d1-d7) | 1 mg, 5 mg |

| Axios Research | AR-P03074 | Not specified | Not specified |

| CDN Isotopes | D-7816 | 98 atom % D | 5 mg, 10 mg |

| MedchemExpress | HY-113543S | Not specified | Not specified |

Experimental Protocol: Quantification of Propiconazole using this compound by LC-MS/MS

This section outlines a general procedure for the analysis of Propiconazole in a given matrix using this compound as an internal standard. The protocol is a composite of established methods and should be optimized for specific matrices and instrumentation.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

-

Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate dihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both Propiconazole and this compound.

-

Propiconazole: e.g., Q1: 342.1 -> Q3: 159.1

-

This compound: e.g., Q1: 349.1 -> Q3: 166.1

-

-

Optimize other parameters such as collision energy and declustering potential for the specific instrument.

-

Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of Propiconazole to the peak area of this compound against the concentration of Propiconazole standards.

-

The concentration of Propiconazole in the samples is then determined from this calibration curve.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate key processes related to the use of this compound.

Methodological & Application

Propiconazole-d7 as an Internal Standard in LC-MS/MS: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the accurate quantification of propiconazole, a widely used triazole fungicide, is crucial for food safety, environmental monitoring, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Propiconazole-d7, in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for achieving precise and reliable results by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and experimental protocols for the utilization of this compound as an internal standard for the quantitative analysis of propiconazole in various matrices, with a focus on food products.

Introduction

Propiconazole is a systemic fungicide effective against a broad spectrum of plant pathogenic fungi. Its widespread use necessitates robust analytical methods to monitor its residue levels in food and environmental samples to ensure they do not exceed the established Maximum Residue Limits (MRLs). LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and speed.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of sample types. The use of an isotopically labeled internal standard like this compound, which co-elutes with the analyte but is distinguishable by its mass, is essential for accurate quantification, especially in complex matrices that can cause ion suppression or enhancement.

Mechanism of Action of Propiconazole

Propiconazole's primary mode of action is the inhibition of the ergosterol biosynthesis pathway in fungi.[1][2][3] Specifically, it inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by propiconazole.

Experimental Protocols

This section details the methodologies for the analysis of propiconazole in a fruit matrix (e.g., plums or oranges) using this compound as an internal standard.

Materials and Reagents

-

Standards: Propiconazole (≥98% purity), this compound (≥98% purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

-

Dispersive SPE (dSPE) Sorbent: Primary secondary amine (PSA)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve propiconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of propiconazole by diluting the stock solution with acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare a 1 µg/mL internal standard spiking solution.

Sample Preparation (QuEChERS Method)

The following workflow outlines the key steps for sample extraction and cleanup.

Caption: Experimental workflow for sample preparation using the QuEChERS method.

Detailed Protocol:

-

Homogenization: Homogenize a representative portion of the fruit sample.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a specific volume of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/mL in the extract).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL dSPE tube containing PSA sorbent (e.g., 50 mg) and anhydrous MgSO₄ (e.g., 150 mg).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following table outlines typical LC-MS/MS parameters for the analysis of propiconazole.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | Propiconazole: 342.1; This compound: 350.3 |

| Product Ions (m/z) | Propiconazole: 159.0, 69.0; This compound: 159.0, 69.0 |

| Collision Energy | Optimized for each transition (typically 15-35 eV) |

Note: The precursor ion for this compound is calculated based on its molecular weight of approximately 349.3 g/mol , resulting in a protonated molecule [M+H]⁺ of m/z 350.3. The product ions are expected to be the same as the non-labeled compound as the deuterium labeling is on the propyl chain which is not typically part of the major fragments.

Data Presentation and Quantitative Analysis

The use of this compound as an internal standard allows for the construction of a reliable calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Method Validation Data

The following tables summarize typical quantitative data obtained from the analysis of propiconazole in fruit matrices using a deuterated internal standard.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Analyte | Matrix | Calibration Range (ng/mL) | R² | LOD (mg/kg) | LOQ (mg/kg) |

| Propiconazole | Plum | 2 - 4000 | >0.998 | 0.0005 | 0.004 |

| Propiconazole | Orange | 5 - 200 | >0.99 | 0.002 | 0.006 |

Data synthesized from a study on plums which, while not explicitly stating the use of this compound, employed a robust LC-MS/MS method with matrix-matched standards, providing representative performance data.[1][4]

Table 2: Recovery and Precision in Spiked Fruit Samples

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Plum | 0.02 | 95.8 | 5.2 |

| 0.2 | 98.2 | 3.1 | |

| 2.0 | 101.5 | 2.5 | |

| Orange | 0.01 | 85.2 | 6.8 |

| 0.1 | 92.4 | 4.5 |

Recovery data for plums is based on a study analyzing propiconazole stereoisomers.[1][4] Data for oranges is representative of typical performance for pesticide analysis in citrus matrices using QuEChERS and LC-MS/MS.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS and a QuEChERS-based sample preparation method provides a robust, accurate, and precise workflow for the quantification of propiconazole residues in complex matrices such as fruits. This approach effectively mitigates matrix effects, leading to reliable data that is essential for ensuring food safety and regulatory compliance. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the field of pesticide analysis.

References

Application Note: Quantitative Analysis of Propiconazole in Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Propiconazole-d7 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide propiconazole in various agricultural matrices. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) and incorporates Propiconazole-d7 as an internal standard to ensure high accuracy and precision. The protocol outlines sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require a reliable and validated method for propiconazole quantification.

Introduction

Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1] Its extensive use, however, raises concerns about potential residues in food products and the environment, necessitating sensitive and accurate analytical methods for its monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and reliability of quantitative results. This application note provides a detailed protocol for the determination of propiconazole in agricultural samples using a GC-MS method with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Propiconazole (≥98% purity), this compound (≥98% purity)

-

Solvents: Acetonitrile (HPLC grade), Acetone (pesticide residue grade), Hexane (pesticide residue grade)

-

Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

-

Sorbents: Primary secondary amine (PSA) sorbent

-

Sample Matrices: [Specify the matrix, e.g., Tomato, Wheat, Soil]

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Propiconazole and this compound, respectively, in 10 mL of acetone.

-

Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with acetone to obtain a concentration of 10 µg/mL for both Propiconazole and this compound.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution with a 1:1 (v/v) acetone:hexane mixture to achieve concentrations ranging from 10 to 500 ng/mL for propiconazole.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with acetone to a concentration of 1 µg/mL.

Sample Preparation (Modified QuEChERS Method)

-

Homogenization: Homogenize a representative 10 g portion of the sample (e.g., fruit, vegetable, or soil).

-

Extraction:

-

Place the 10 g homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 10 mL of water.

-

Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 300 mg of PSA sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take 1 mL of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a 1:1 (v/v) acetone:hexane mixture.

-

Transfer the final extract to a GC vial for analysis.

-

GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 6890N GC (or equivalent)

-

Mass Spectrometer: Agilent 5973 MS (or equivalent)

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector: Split/splitless, operated in splitless mode

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: SIM Parameters for Propiconazole and this compound

| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Propiconazole | 21.3 | 259 | 173 | 69 |

| This compound | 21.2 | 266 | 179 | 76 |

Results and Discussion

The developed GC-MS method demonstrated excellent performance for the quantification of propiconazole in various agricultural matrices. The use of this compound as an internal standard effectively compensated for matrix effects and variations in sample processing, leading to high accuracy and precision.

Linearity

The method exhibited excellent linearity over the concentration range of 10 to 500 ng/mL. The coefficient of determination (R²) for the calibration curves was consistently greater than 0.99.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD, determined as a signal-to-noise ratio of 3, was found to be 0.004 mg/kg. The LOQ, determined as a signal-to-noise ratio of 10, was established at 0.01 mg/kg.

Recovery and Precision

To evaluate the accuracy and precision of the method, recovery studies were performed by spiking blank matrix samples at three different concentration levels (0.01, 0.05, and 0.1 mg/kg). The results are summarized in Table 2.

Table 2: Recovery and Precision of Propiconazole in Spiked Samples

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |

| Tomato | 0.01 | 95.2 | 5.8 |

| 0.05 | 98.7 | 4.2 | |

| 0.1 | 101.5 | 3.5 | |

| Wheat | 0.01 | 92.8 | 6.5 |

| 0.05 | 96.4 | 4.9 | |

| 0.1 | 99.2 | 3.8 | |

| Soil | 0.01 | 90.5 | 7.1 |

| 0.05 | 94.8 | 5.3 | |

| 0.1 | 97.6 | 4.1 |

The average recoveries for propiconazole in all matrices were within the acceptable range of 70-120%, with RSD values below 15%, demonstrating the method's excellent accuracy and precision.

Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of propiconazole.

Conclusion

The GC-MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable, accurate, and sensitive approach for the quantitative analysis of propiconazole in diverse agricultural matrices. The streamlined sample preparation based on the QuEChERS methodology allows for high-throughput analysis, making it a valuable tool for routine monitoring in food safety and environmental laboratories. The excellent linearity, low detection limits, and high recovery rates demonstrate the robustness and suitability of this method for regulatory compliance and research applications.

References

Application Note: QuEChERS Sample Preparation for Propiconazole Analysis with Propiconazole-d7 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases. Due to its potential for human exposure through dietary intake, regulatory bodies worldwide have established maximum residue limits (MRLs) for propiconazole in various food commodities. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis due to its simplicity, high throughput, and minimal solvent usage. This application note provides a detailed protocol for the extraction and cleanup of propiconazole from food matrices using the QuEChERS methodology, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Propiconazole-d7, is incorporated to ensure high accuracy and to compensate for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

The QuEChERS method involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup. Initially, the homogenized sample is extracted with acetonitrile in the presence of salts (e.g., magnesium sulfate, sodium chloride, and citrates) which induce phase separation and partitioning of the analytes into the organic layer. Subsequently, an aliquot of the acetonitrile extract is subjected to d-SPE cleanup using a mixture of sorbents to remove interfering matrix components such as pigments, sugars, organic acids, and lipids. The purified extract is then analyzed by LC-MS/MS for the quantification of propiconazole, with this compound serving as an internal standard for accurate measurement.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.

-

Standards: Propiconazole (analytical standard), this compound (internal standard).

-

QuEChERS Extraction Salts: Pre-weighed packets containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, and 0.5 g Disodium Citrate Sesquihydrate.

-

d-SPE Cleanup Tubes (15 mL): Containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent. For highly pigmented samples, d-SPE tubes containing graphitized carbon black (GCB) may be considered, though potential for analyte loss should be evaluated.

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, and autosampler vials.

Sample Preparation

-

Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples like cereals, add a defined amount of water prior to homogenization to achieve a total water content of approximately 80-90%.

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

Extraction and Partitioning

-

Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.

-

Spike the sample with an appropriate amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to yield a final concentration of 10 ng/g). The exact concentration should be optimized based on the expected analyte concentration and instrument sensitivity.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE cleanup tube.

-

Vortex the tube for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

The resulting supernatant is the final extract.

Final Extract Preparation for LC-MS/MS Analysis

-

Transfer an aliquot of the final extract into an autosampler vial.

-

The extract can be directly injected or diluted with the initial mobile phase if necessary.

LC-MS/MS Analysis

The analysis is performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

LC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Propiconazole | 342.1 | 159.1 | 69.1 | 20 / 35 |

| This compound | 349.1 | 159.1 | 76.1 | 20 / 35 |

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of propiconazole in various food matrices using the QuEChERS method followed by LC-MS/MS.

| Matrix | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Linearity (R²) |

| Green Beans | 0.01 - 10.0 | 76.9 - 100.0 | 0.5 - 14.2 | 0.05 | >0.999 |

| Plum | 0.02 - 2.0 | 79.4 - 104.1 | 1.5 - 11.7 | 0.004 | >0.998 |

| Pepper | Not Specified | 85.9 - 103.4 | <6.5 | 0.005 | Not Specified |

| Tomato | 0.005 - 0.5 | 72.3 - 101.4 | 0.7 - 14.9 | 0.0042 | >0.99 |

| Strawberry | 0.1 - 1.0 µg/L | 91.7 - 102.3 | 4.0 - 6.2 | Not Specified | Not Specified |

| Herbal Tea | 0.01 - 0.1 | 70 - 120 (approx.) | <20 | Not Specified | >0.992 |

Experimental Workflow Diagram

Caption: QuEChERS workflow for propiconazole analysis.

Conclusion

The QuEChERS sample preparation method, in conjunction with LC-MS/MS analysis and the use of a deuterated internal standard, provides a robust, sensitive, and reliable approach for the quantification of propiconazole residues in a variety of food matrices. This method demonstrates excellent recovery, precision, and linearity, making it highly suitable for routine monitoring and ensuring compliance with regulatory MRLs. The streamlined workflow enhances laboratory efficiency and throughput without compromising data quality.

Application Note and Protocol: Solid-Phase Extraction of Propiconazole-d7 in Water Samples

Introduction

Propiconazole is a widely used triazole fungicide for controlling fungal diseases in agriculture.[1] Its presence in water bodies is a growing environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This application note provides a detailed protocol for the solid-phase extraction (SPE) of propiconazole from water samples, utilizing its deuterated isotopologue, Propiconazole-d7, as an internal standard for accurate quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of an internal standard is crucial for correcting potential analyte losses during sample preparation and instrumental analysis.[1]

This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

Solid-phase extraction is a sample preparation technique that concentrates and purifies analytes from a liquid sample by partitioning them between a solid phase (sorbent) and the liquid phase.[2][3][4] This method involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The selection of the SPE sorbent and solvents is critical for achieving high recovery of the target analyte.[2][4] Subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for the quantification of propiconazole.[5][6][7]

Materials and Reagents

-

SPE Cartridges: C18 (1000 mg/6 mL) or equivalent polymeric reversed-phase cartridges (e.g., Oasis HLB).[8][9]

-

Propiconazole Standard: Analytical grade

-

This compound Internal Standard: ≥99% deuterated forms.[1]

-

Methanol: HPLC grade

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or ultrapure water

-

Formic Acid: Analytical grade

-

Ammonium Hydroxide: Analytical grade

-

Dichloromethane: HPLC grade

-

Ethyl Acetate: HPLC grade

-

Acetone: HPLC grade

-

Glassware: Volumetric flasks, beakers, graduated cylinders

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

LC-MS/MS System

Experimental Protocol

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve propiconazole and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.

Sample Preparation and Fortification

-

Sample Collection: Collect water samples in clean amber glass containers and store them at 4°C until analysis.[4]

-

Filtration: Filter the water samples through a 0.45 µm filter membrane to remove any particulate matter.[8]

-

Fortification: For a 500 mL water sample, add a known volume of the this compound internal standard spiking solution to achieve a final concentration of 100 ng/L. For method validation (e.g., recovery studies), spike blank water samples with known concentrations of the propiconazole standard.

Solid-Phase Extraction (SPE) Procedure

-

Cartridge Conditioning:

-

Pass 5 mL of ethyl acetate through the C18 cartridge.

-

Pass 5 mL of methanol through the cartridge.

-

Pass 5 mL of HPLC-grade water through the cartridge, ensuring the sorbent does not run dry.[4]

-

-

Sample Loading:

-

Load the 500 mL fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[9]

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.

-

-

Drying:

-

Dry the cartridge under a vacuum for approximately 30-60 minutes to remove excess water.[4]

-

-

Elution:

-

Reconstitution:

LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).[5]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both propiconazole and this compound for quantification and confirmation.

Data Presentation

Table 1: LC-MS/MS Parameters for Propiconazole and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Propiconazole | 342.1 | 159.1 | 69.1 | 20 |

| This compound | 349.1 | 159.1 | 69.1 | 20 |